2-Methyloctane

Fuel Formulation Distillation Physical Property

Procure 2-Methyloctane (Isononane) for precise fuel surrogate modeling, environmental tracing, or as a specialized non-polar solvent. Its branched structure yields a distinct boiling point (143°C) and viscosity compared to linear nonane, making it essential for accurate research and formulation. High purity (≥98%) is standard.

Molecular Formula C9H20
Molecular Weight 128.25 g/mol
CAS No. 3221-61-2
Cat. No. B1294640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyloctane
CAS3221-61-2
Molecular FormulaC9H20
Molecular Weight128.25 g/mol
Structural Identifiers
SMILESCCCCCCC(C)C
InChIInChI=1S/C9H20/c1-4-5-6-7-8-9(2)3/h9H,4-8H2,1-3H3
InChIKeyZUBZATZOEPUUQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyloctane (CAS 3221-61-2) for Industrial & Research Procurement


2-Methyloctane (Isononane) is a branched C9 alkane [1] that serves as a fundamental building block in fuel formulation, a specialized non-polar solvent, and a reference compound in environmental and petrochemical research. Its procurement value is rooted in its distinct physical and thermochemical signature relative to its linear isomer, n-Nonane, and other branched nonane isomers [2].

Why a Branched C9 Alkane Cannot Be Substituted with a Linear or Differently Branched Isomer


In hydrocarbon applications, branched and linear isomers are not interchangeable commodities. The presence and position of a single methyl group fundamentally alters intermolecular forces, leading to quantifiable differences in boiling point, density, viscosity, and thermochemical stability [1]. For example, substituting a branched alkane like 2-Methyloctane for its linear counterpart (n-Nonane) can shift a mixture's distillation curve, alter its viscosity-temperature profile, and change its combustion enthalpy, impacting fuel efficiency and emissions [2]. Furthermore, in environmental fate and transport studies, the biodegradation kinetics differ significantly between isomers [3].

Quantitative Differentiation: 2-Methyloctane vs. Key Comparators


Boiling Point Differentiation: 2-Methyloctane vs. n-Nonane

2-Methyloctane exhibits a significantly lower boiling point than its straight-chain isomer, n-Nonane, a direct consequence of its reduced surface area and weaker intermolecular dispersion forces [1]. This difference is critical for applications requiring specific volatility or for separation by distillation.

Fuel Formulation Distillation Physical Property

Density and Viscosity Variations Among C9 Isomers

The precise location of the methyl branch influences the molecular packing, which in turn affects both density and viscosity. At 20°C, 2-Methyloctane is both slightly less dense and significantly less viscous than its close structural analog 4-Methyloctane [1]. These differences, while seemingly small, are critical in high-precision engineering models.

Fuel Injection Lubricants Fluid Dynamics

Thermochemical Differentiation: Heats of Vaporization and Formation

The heat of vaporization (ΔHv) is a key parameter for fuel droplet evaporation in combustion engines. 2-Methyloctane has a measurably lower ΔHv than n-Nonane, meaning it requires less energy to vaporize [1]. Similarly, its gas-phase heat of formation (ΔHf) is more negative, indicating greater thermodynamic stability of the branched isomer relative to the straight chain [1].

Combustion Chemistry Fuel Efficiency Thermodynamics

Comparative Biodegradation Rates in Environmental Systems

In methanogenic environments, the rate at which a hydrocarbon is biodegraded is highly sensitive to its structure. In a study of oil sands tailings, 2-Methyloctane biodegraded more rapidly than its shorter-chain analog, 2-Methylheptane [1]. This has direct implications for environmental persistence and bioremediation strategies.

Environmental Remediation Oil Sands Biodegradation

Flash Point Differences and Associated Safety Implications

The flash point, a critical safety parameter, is lower for 2-Methyloctane compared to its linear isomer n-Nonane [1]. While both are classified as flammable liquids, the lower flash point of 2-Methyloctane indicates a higher potential for vapor ignition at ambient temperatures, necessitating more stringent handling and storage protocols.

Safety Handling Storage

Octane Number Contribution in Fuel Blends

Branched alkanes are valued in gasoline for their ability to resist engine knocking (i.e., high octane number). While specific, pure-component octane numbers are scarce, 2-Methyloctane's structural class confers a significantly higher knock resistance than n-heptane (octane number = 0) [1]. Blends rich in isoparaffins like 2-Methyloctane have been estimated to achieve research octane numbers around 92 [2].

Fuel Additive Engine Knock Octane Rating

Procurement-Guided Application Scenarios for 2-Methyloctane


Surrogate Component in Renewable and Conventional Fuel Modeling

Researchers formulating fuel surrogates for combustion modeling and engine testing require pure, well-characterized branched alkanes. 2-Methyloctane is explicitly used in these studies [1] because its physical properties—density (715.3 kg·m⁻³ at 20°C), viscosity (1.15 mm²·s⁻¹ at 20°C), and boiling point (143 °C)—are precisely measured and fall within the range of key components in hydrotreated renewable fuels. This makes it an essential standard for replicating the distillation and combustion behavior of real-world fuel blends.

Environmental Forensics and Bioremediation Research

In studies tracking the fate and transport of petroleum hydrocarbons in subsurface environments like oil sands tailings ponds, 2-Methyloctane serves as a diagnostic marker. Its quantifiably different biodegradation rate compared to other iso-alkanes [1] allows researchers to assess the extent of natural attenuation and to design targeted bioremediation strategies. Procurement of this specific isomer is necessary to calibrate analytical methods and spike controlled experiments.

Development of High-Performance Lubricants and Functional Fluids

Formulators of synthetic lubricants and hydraulic fluids seek base oils with specific viscosity-temperature profiles. The precise data for 2-Methyloctane, including its lower viscosity compared to 4-Methyloctane and its temperature coefficient of 1150 K [1], allows chemists to predict the behavior of larger, structurally similar branched hydrocarbons. This compound can serve as a model system to design fluids with optimal performance in a narrow temperature or viscosity range.

Specialty Non-Polar Solvent for Organic Synthesis and Extraction

As a non-polar solvent, 2-Methyloctane offers a distinct boiling point (143 °C) and flash point (~26 °C) profile compared to other hydrocarbon solvents like heptane, octane, or nonane [1][2]. This makes it a viable option for chemical reactions or extraction processes requiring a specific evaporation rate, a higher reflux temperature than heptane, or a different safety envelope than the more flammable pentane or hexane fractions. Its miscibility with common organic solvents (ether, alcohols, acetone, benzene) [3] further defines its utility in synthetic chemistry workups.

Technical Documentation Hub

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